

# 4-Chloro-3,5-difluorophenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-3,5-difluorophenol

Cat. No.: B1319219

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## Introduction

**4-Chloro-3,5-difluorophenol** is a halogenated aromatic organic compound with the chemical formula  $C_6H_3ClF_2O$ . Its structure, featuring a phenol ring substituted with a chlorine atom and two fluorine atoms, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like **4-Chloro-3,5-difluorophenol** of considerable interest to researchers in drug discovery.

This technical guide aims to provide a comprehensive overview of the available scientific literature on **4-Chloro-3,5-difluorophenol**. However, it is important to note that detailed experimental data and specific applications for this compound are not extensively documented in publicly accessible scientific literature. Much of the available information is extrapolated from data on similar halogenated phenols.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-3,5-difluorophenol** is presented in the table below. This information is primarily sourced from chemical supplier databases and computational predictions.

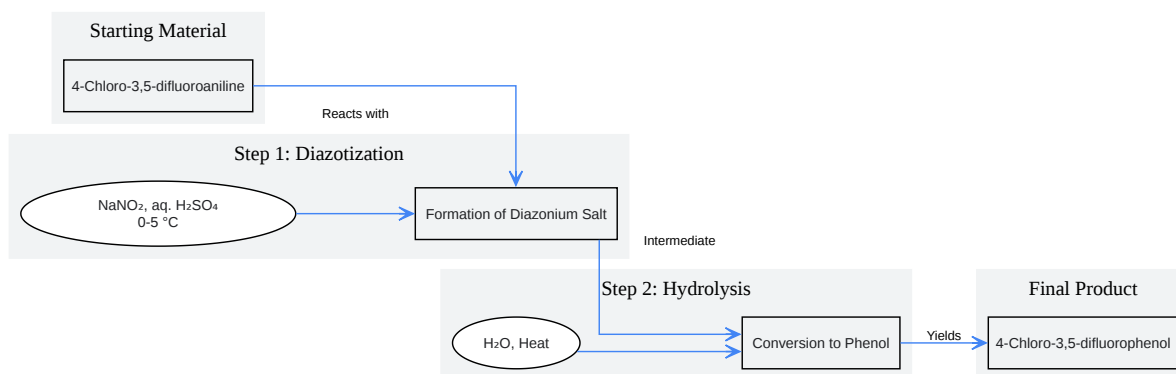
Property	Value	Source
CAS Number	2268-03-3	Chemical Supplier Databases
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>2</sub> O	PubChem
Molecular Weight	164.54 g/mol	PubChem
Appearance	Not explicitly reported; likely a solid at room temperature	Inferred from similar compounds
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Solubility	Not experimentally determined	-

## Synthesis and Experimental Protocols

A specific, detailed, and experimentally validated synthesis protocol for **4-Chloro-3,5-difluorophenol** is not readily available in peer-reviewed scientific journals. However, based on general organic chemistry principles and synthesis routes for analogous compounds like 3,5-difluorophenol, a potential synthetic pathway can be proposed.

One plausible route could involve the diazotization of 4-chloro-3,5-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a common method for the synthesis of phenols from anilines.

## Logical Workflow for a Proposed Synthesis:



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Caption: Proposed synthesis workflow for **4-Chloro-3,5-difluorophenol**.

Disclaimer: This proposed synthesis is hypothetical and has not been validated by experimental data found in the literature. Researchers attempting this synthesis should conduct small-scale trials and rigorously characterize all products.

## Spectroscopic Data

Experimentally determined spectroscopic data for **4-Chloro-3,5-difluorophenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not available in the surveyed scientific literature. Chemical databases may offer predicted spectra, but these are computational estimations and should not be considered as a substitute for experimental data.

## Applications in Drug Development

There is currently no specific information in the scientific literature detailing the use of **4-Chloro-3,5-difluorophenol** as a key intermediate in the synthesis of any marketed drugs or

clinical candidates. Furthermore, no studies on its biological activity or its interaction with any signaling pathways have been found.

While halogenated phenols are a common motif in many pharmaceuticals, the specific contribution of the 4-chloro-3,5-difluoro substitution pattern remains to be explored and documented.

## Conclusion

**4-Chloro-3,5-difluorophenol** is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical properties are known, detailed experimental protocols for its synthesis, thorough spectroscopic characterization, and any applications in drug development or biological studies are not present in the accessible scientific literature. The information provided in this guide is based on the limited available data and on extrapolations from chemically related compounds. Further research is required to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound will likely need to perform foundational research, including developing a reliable synthetic route and conducting full analytical characterization.

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